![molecular formula C16H23BFNO3 B12077136 4-Fluoro-N-isopropyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B12077136.png)
4-Fluoro-N-isopropyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-N-isopropyl-3-(4,4,5,5-tétraméthyl-[1,3,2]dioxaborolan-2-yl)-benzamide est un composé organique complexe qui comporte un atome de fluor, un groupe isopropyle et un fragment dioxaborolane attaché à un noyau benzamide.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 4-Fluoro-N-isopropyl-3-(4,4,5,5-tétraméthyl-[1,3,2]dioxaborolan-2-yl)-benzamide implique généralement un processus en plusieurs étapes :
Formation du noyau benzamide : La première étape consiste à synthétiser le noyau benzamide. Cela peut être réalisé en faisant réagir la 4-fluoroaniline avec le chlorure d’isobutyryle en présence d’une base telle que la triéthylamine pour former la 4-fluoro-N-isopropylbenzamide.
Introduction du groupe dioxaborolane : L’étape suivante consiste à introduire le groupe dioxaborolane. Cela se fait généralement par une réaction de borylation catalysée au palladium. Le dérivé benzamide est mis à réagir avec du bis(pinacolato)dibore en présence d’un catalyseur au palladium et d’une base telle que le carbonate de potassium dans des conditions inertes pour obtenir le produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé suivrait probablement des voies de synthèse similaires, mais à plus grande échelle. Le processus impliquerait l’optimisation des conditions de réaction pour maximiser le rendement et la pureté, notamment l’utilisation de réacteurs à écoulement continu et de systèmes automatisés pour garantir une qualité et une efficacité constantes.
Analyse Des Réactions Chimiques
Types de réactions
Réactions de substitution :
Oxydation et réduction : Le composé peut subir des réactions d’oxydation et de réduction, en particulier au niveau du groupe isopropyle et du centre de bore.
Réactions de couplage : Le groupe dioxaborolane fait du composé un candidat approprié pour les réactions de couplage croisé de Suzuki-Miyaura, permettant la formation de liaisons carbone-carbone avec divers halogénures d’aryle ou de vinyle.
Réactifs et conditions courants
Catalyseurs au palladium : Utilisés dans les réactions de couplage.
Bases : Comme le carbonate de potassium ou l’hydroxyde de sodium, utilisées pour déprotoner les intermédiaires.
Agents oxydants : Comme le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque pour les réactions d’oxydation.
Agents réducteurs : Comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium pour les réactions de réduction.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions de couplage de Suzuki-Miyaura produisent généralement des composés biaryliques, tandis que les réactions d’oxydation peuvent produire des dérivés hydroxylés.
Applications de la recherche scientifique
Chimie
En chimie, la 4-Fluoro-N-isopropyl-3-(4,4,5,5-tétraméthyl-[1,3,2]dioxaborolan-2-yl)-benzamide est utilisée comme élément de base pour la synthèse de molécules plus complexes. Sa capacité à subir diverses réactions de couplage en fait un élément précieux dans le développement de nouveaux matériaux organiques et de nouveaux médicaments.
Biologie et médecine
En recherche biologique et médicale, ce composé est exploré pour son potentiel en tant que pharmacophore. La présence de l’atome de fluor peut améliorer la stabilité métabolique et la biodisponibilité des candidats médicaments. De plus, le groupe dioxaborolane peut être utilisé pour des applications ciblées de délivrance de médicaments et d’imagerie.
Industrie
Dans le secteur industriel, ce composé peut être utilisé dans la synthèse de matériaux de pointe, notamment des polymères et des matériaux électroniques. Ses caractéristiques structurelles uniques permettent le développement de matériaux aux propriétés spécifiques, comme une conductivité accrue ou une résistance mécanique améliorée.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-Fluoro-N-isopropyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is used as a building block for the synthesis of more complex molecules. Its ability to undergo various coupling reactions makes it valuable in the development of new organic materials and pharmaceuticals.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates. Additionally, the dioxaborolane group can be used for targeted drug delivery and imaging applications.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and electronic materials. Its unique structural features allow for the development of materials with specific properties, such as enhanced conductivity or improved mechanical strength.
Mécanisme D'action
Le mécanisme d’action de la 4-Fluoro-N-isopropyl-3-(4,4,5,5-tétraméthyl-[1,3,2]dioxaborolan-2-yl)-benzamide dépend de son application. En chimie médicinale, il peut interagir avec des cibles moléculaires spécifiques, comme des enzymes ou des récepteurs, par le biais de liaisons hydrogène, d’interactions hydrophobes et de forces de Van der Waals. L’atome de fluor peut améliorer l’affinité de liaison et la sélectivité, tandis que le groupe dioxaborolane peut faciliter la liaison covalente avec les molécules cibles.
Comparaison Avec Des Composés Similaires
Composés similaires
4-Fluoro-N-isopropylbenzamide : Elle ne possède pas le groupe dioxaborolane, ce qui la rend moins polyvalente dans les réactions de couplage.
N-Isopropyl-3-(4,4,5,5-tétraméthyl-[1,3,2]dioxaborolan-2-yl)-benzamide : Elle ne possède pas l’atome de fluor, ce qui peut réduire sa stabilité métabolique et sa biodisponibilité.
4-Fluoro-3-(4,4,5,5-tétraméthyl-[1,3,2]dioxaborolan-2-yl)-benzamide : Elle ne possède pas le groupe isopropyle, ce qui peut affecter ses propriétés pharmacocinétiques.
Unicité
La combinaison de l’atome de fluor, du groupe isopropyle et du fragment dioxaborolane dans la 4-Fluoro-N-isopropyl-3-(4,4,5,5-tétraméthyl-[1,3,2]dioxaborolan-2-yl)-benzamide en fait un composé unique à la réactivité accrue et aux applications potentielles dans divers domaines. Sa capacité à participer à des réactions chimiques diverses et son potentiel en tant que pharmacophore mettent en évidence son importance dans la recherche scientifique et les applications industrielles.
Propriétés
Formule moléculaire |
C16H23BFNO3 |
|---|---|
Poids moléculaire |
307.2 g/mol |
Nom IUPAC |
4-fluoro-N-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C16H23BFNO3/c1-10(2)19-14(20)11-7-8-13(18)12(9-11)17-21-15(3,4)16(5,6)22-17/h7-10H,1-6H3,(H,19,20) |
Clé InChI |
HQXUNFDFWVPZCM-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)NC(C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(4-Bromo-3-methylphenoxy)ethyl]piperazine](/img/structure/B12077054.png)

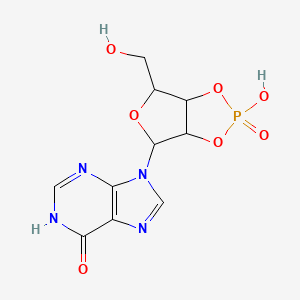


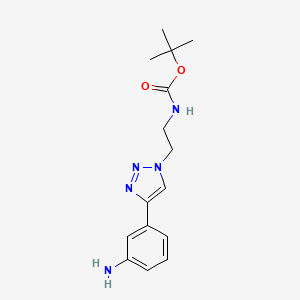
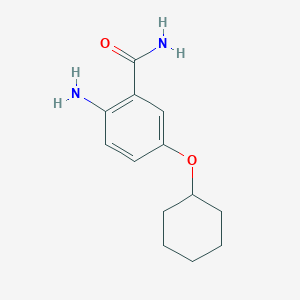

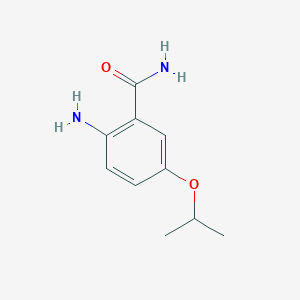
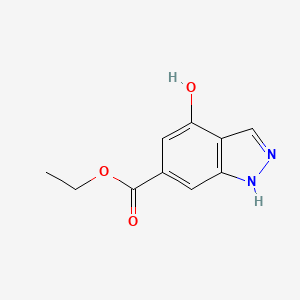
![[3-hydroxy-5-(5-sulfanylidene-4H-imidazo[2,1-f]purin-3-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12077126.png)

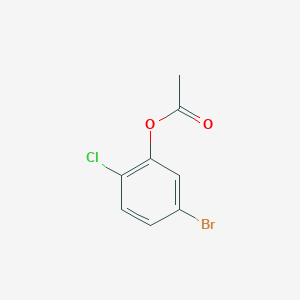
![N,N'-Ethylenebis[N-metylpropane-1,3-diamine]](/img/structure/B12077142.png)
